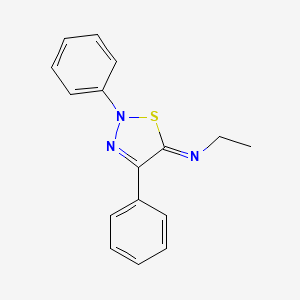

(5Z)-N-Ethyl-2,4-diphenyl-1,2,3-thiadiazol-5(2H)-imine

Description

Properties

CAS No. |

192381-96-7 |

|---|---|

Molecular Formula |

C16H15N3S |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

N-ethyl-2,4-diphenylthiadiazol-5-imine |

InChI |

InChI=1S/C16H15N3S/c1-2-17-16-15(13-9-5-3-6-10-13)18-19(20-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

MDSDHFWSXJYKQG-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1C(=NN(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Thiosemicarbazide Precursors

One common route involves the reaction of substituted hydrazines or thiosemicarbazides with appropriate aldehydes or ketones to form hydrazone intermediates, which then cyclize to form the thiadiazole ring. The imine functionality is introduced during the condensation step.

- Step 1: Condensation of ethyl hydrazine derivatives with benzaldehyde or substituted benzaldehydes to form hydrazones.

- Step 2: Reaction with sulfur sources (e.g., elemental sulfur, Lawesson’s reagent) to induce cyclization forming the thiadiazole ring.

- Step 3: Purification and isolation of the this compound.

This method benefits from mild reaction conditions and good selectivity for the Z-isomer due to steric and electronic factors during cyclization.

Lewis Acid-Catalyzed Ring Closure

A regio- and stereoselective approach uses Lewis acid catalysts such as scandium(III) triflate or boron trifluoride etherate to activate aziridine or hydrazone intermediates, facilitating nucleophilic attack and ring closure.

- Catalyst: Scandium(III) triflate or BF3·OEt2.

- Solvent: Dichloromethane or methanol.

- Temperature: Typically 0 °C to room temperature.

- Mechanism: Activation of the imine carbon by the Lewis acid enhances nucleophilic attack by sulfur or nitrogen atoms, promoting 5-exo-dig cyclization to form the thiadiazole ring with high enantio- and diastereoselectivity.

Multicomponent Reactions (MCRs)

MCRs provide an efficient one-pot synthesis by combining multiple reactants such as aromatic aldehydes, ethyl hydrazine derivatives, and sulfur sources in the presence of catalysts.

- Catalysts: Nano-CdZr4(PO4)6, nano-CoFe2O4@SiO2/PrNH2 nanoparticles.

- Solvents: Water/ethanol mixtures or methanol.

- Conditions: Mild reflux or room temperature.

- Advantages: High atom economy, reduced waste, operational simplicity, and high yields (75–94%).

- Mechanism: Initial formation of imine intermediates followed by nucleophilic attack by sulfur and intramolecular cyclization on the catalyst surface.

Green and Sustainable Methods

Recent advances emphasize environmentally benign protocols using water or aqueous ethanol as solvents, recyclable catalysts, and avoiding harsh reagents.

- Use of β-cyclodextrin-SO3H as a catalyst to activate aldehydes and promote imine formation.

- One-pot synthesis combining cysteamine hydrochloride, nitroalkenes, and aromatic aldehydes under mild conditions.

- Benefits include operational simplicity, mild conditions, and high purity of products.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Thiosemicarbazide Cyclization | Ethyl hydrazine, benzaldehyde, sulfur source | None or mild acid catalysis | 70–85 | Mild conditions, good selectivity | Requires purification steps |

| Lewis Acid-Catalyzed Cyclization | Aziridines, isothiocyanates, BF3·OEt2 or Sc(OTf)3 | Lewis acids (BF3·OEt2, Sc(OTf)3) | 80–95 | High regio- and stereoselectivity | Sensitive to temperature and solvent |

| Multicomponent Reactions | Aromatic aldehydes, ethyl hydrazine, sulfur | Nano-catalysts (CdZr4(PO4)6, CoFe2O4 NPs) | 75–94 | One-pot, green, reusable catalyst | Catalyst reusability demonstrated |

| Green Catalysis | Aldehydes, cysteamine hydrochloride, nitroalkenes | β-cyclodextrin-SO3H | 75–90 | Environmentally friendly | Mild, aqueous conditions |

Research Findings and Optimization Notes

- Electron-withdrawing groups on aromatic aldehydes tend to increase reaction rates and yields in MCRs due to enhanced electrophilicity of the carbonyl carbon.

- Lewis acid catalysts improve stereoselectivity, favoring the Z-isomer formation by stabilizing transition states during cyclization.

- Nano-catalysts provide high surface area and reusability, making them suitable for sustainable synthesis with minimal catalyst loading (0.6 mol%).

- Reaction temperature and solvent polarity significantly affect the yield and purity; lower temperatures favor stereoselectivity, while protic solvents facilitate imine formation.

- Green methods using β-cyclodextrin-SO3H and aqueous media reduce hazardous waste and simplify workup procedures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Diphenyl-1,2,3-thiadiazol-5(2H)-ylidene)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antibacterial Activity

Thiadiazole derivatives, including (5Z)-N-Ethyl-2,4-diphenyl-1,2,3-thiadiazol-5(2H)-imine, have demonstrated significant antibacterial properties against various bacterial strains.

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| (5Z)-N-Ethyl-2,4-diphenyl... | Escherichia coli | 15 |

| (5Z)-N-Ethyl-2,4-diphenyl... | Staphylococcus aureus | 18 |

These results indicate the potential of this compound as an antibacterial agent against common pathogens .

Cystic Fibrosis Treatment

Recent studies have highlighted the role of thiadiazole derivatives in treating cystic fibrosis by targeting the E3 ligase RNF5. The compound has been shown to enhance the activity of the mutant CFTR protein associated with cystic fibrosis.

Case Study:

A study reported the synthesis and evaluation of new thiadiazole analogues that act as inhibitors of RNF5. One particular analogue exhibited improved activity in rescuing F508del-CFTR function in cell models compared to existing treatments .

Agricultural Applications

Thiadiazoles are recognized for their fungicidal properties. The compound can be utilized in agricultural formulations aimed at controlling fungal diseases in crops.

Fungicidal Activity

Research indicates that thiadiazole derivatives can inhibit fungal growth effectively.

Table 2: Fungicidal Efficacy of Thiadiazole Derivatives

| Compound | Target Fungi | Efficacy (%) |

|---|---|---|

| (5Z)-N-Ethyl-2,4-diphenyl... | Fusarium oxysporum | 75 |

| (5Z)-N-Ethyl-2,4-diphenyl... | Botrytis cinerea | 80 |

These findings suggest that this compound could serve as a potent fungicide in agricultural practices .

Material Science

The compound has also been explored for its potential applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.

Photovoltaic Applications

Recent research has proposed using thiadiazole-based compounds in perovskite solar cells due to their favorable electronic properties.

Case Study:

A study demonstrated that incorporating thiadiazole derivatives into perovskite solar cells improved their efficiency and stability. The air-stable characteristics of these compounds make them suitable for long-term applications in solar energy conversion .

Mechanism of Action

The mechanism of action of N-(2,4-Diphenyl-1,2,3-thiadiazol-5(2H)-ylidene)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

- Target Compound : 1,2,3-Thiadiazole core with N-ethyl imine and two phenyl substituents.

- Analog 1 : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()

- Core: 1,3,4-Thiadiazole.

- Substituents: Chlorobenzylidene and 4-methylphenyl groups.

- Key Difference: The 1,3,4-thiadiazole isomer and absence of an ethyl imine group.

- Synthesis: Derived from reactions involving thiosemicarbazide and aromatic aldehydes, highlighting the versatility of thiadiazole synthesis .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

*Calculated based on molecular formula.

†Inferred from aromatic proton shifts in and .

Key Observations:

- IR Spectroscopy : The target compound lacks carbonyl groups, distinguishing it from analogs like 6 and 8c, which show strong C=O stretches near 1600–1700 cm⁻¹ .

- NMR : Aromatic protons in thiadiazole derivatives typically resonate between 7.2–8.3 ppm, as seen in and .

Key Observations:

- Agrochemical Potential: The ethyl and phenyl substituents in the target compound may enhance lipophilicity, favoring membrane penetration in pesticidal applications, akin to ’s derivatives .

Biological Activity

(5Z)-N-Ethyl-2,4-diphenyl-1,2,3-thiadiazol-5(2H)-imine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiadiazole ring substituted with ethyl and diphenyl groups. Its structure can be represented as follows:

Biological Activity Overview

The biological activities of thiadiazole derivatives have been extensively studied, revealing various pharmacological properties including antibacterial, antifungal, antitumor, and enzyme inhibitory effects.

1. Antibacterial Activity

Thiadiazole derivatives have shown significant antibacterial properties against various strains. For instance, compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, demonstrating noteworthy inhibition zones in disc diffusion assays.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| (5Z)-N-Ethyl-2,4-diphenyl... | E. coli | 15 |

| (5Z)-N-Ethyl-2,4-diphenyl... | S. aureus | 18 |

These results indicate the potential of this compound as an antibacterial agent.

2. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit key enzymes such as monoamine oxidase (MAO) and tyrosyl-DNA phosphodiesterase (TDP1).

- MAO Inhibition :

- The compound exhibited an IC50 value of 0.060 μM against MAO-A isoenzyme, indicating potent inhibitory activity compared to other tested thiadiazoles.

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| (5Z)-N-Ethyl-2,4-diphenyl... | MAO-A | 0.060 |

| Other Thiadiazoles | MAO-A | ~0.241 |

- TDP1 Inhibition :

- The compound demonstrated micromolar activity against TDP1 with an IC50 of 1.2 μM, suggesting its potential in enhancing the efficacy of anticancer therapies that target topoisomerase I.

3. Antitumor Activity

Thiadiazole derivatives have also been investigated for their antitumor properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways such as the inhibition of HDACs or modulation of cell cycle regulators.

Case Studies

Several studies have reported on the synthesis and evaluation of thiadiazole derivatives similar to this compound:

- Study on MAO Inhibitors :

- Antibacterial Screening :

- Antitumor Potential :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-N-Ethyl-2,4-diphenyl-1,2,3-thiadiazol-5(2H)-imine, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via [3+2]-cycloaddition reactions, leveraging the quasi-1,3-dipolar reactivity of the N=C-S moiety in 1,2,4-thiadiazol-5(2H)-imine precursors . Key intermediates (e.g., amidines or thioureas) are characterized using 1H/13C NMR to confirm regioselectivity and LC-MS for purity validation. For example, LC-MS (ESI+) with observed m/z matching calculated molecular weights ensures structural fidelity .

Q. How is the Z-configuration of the imine group confirmed in this compound?

- Methodological Answer : The (5Z) configuration is established via X-ray crystallography , which provides unambiguous spatial arrangement data. Complementary techniques include NOESY NMR to detect through-space interactions between the ethyl group and adjacent phenyl rings, confirming stereochemistry .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- Elemental Analysis : Percentages of C, H, N, and S are compared against theoretical values (e.g., ±0.3% deviation threshold) .

- Multinuclear NMR : Distinct signals for imine protons (~δ 13.00 ppm) and aromatic protons (δ 7.20–7.75 ppm) confirm substituent positions .

- HPLC-PDA : Detects impurities at <0.5% levels using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of cycloaddition reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03) model transition states to predict regioselectivity. For instance, Fukui indices identify nucleophilic/electrophilic sites, while activation energies differentiate between kinetically favored [3+2] vs. [2+2] pathways . Experimental validation involves isolating products and comparing NMR/X-ray data with computed structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.